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Winter flounder Y

Cat. No.: B1575558
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Description

Historical Context of Antifreeze Protein Identification in Pseudopleuronectes americanus

The initial discovery of antifreeze proteins dates back to studies on polar fish in the Antarctic. nih.gov However, the investigation into how temperate fish like the winter flounder survive near-freezing temperatures gained significant momentum in the 1970s. Following a particularly harsh winter that killed Atlantic cod but left winter flounder in the same outdoor seawater tank unharmed, researchers were prompted to investigate the flounder's protective mechanisms. cdnsciencepub.com This led to the identification of non-glycosylated antifreeze proteins in the winter flounder, distinguishing them from the antifreeze glycoproteins (AFGPs) found in many Antarctic fish. nih.govbiologists.com

Early research revealed that winter flounder possesses a complex system of antifreeze protection, with different AFP genes expressed in various tissues. annualreviews.org The liver was found to secrete AFPs into the bloodstream, providing systemic protection, while other isoforms were identified in the skin and gills, acting as a first line of defense against external ice. annualreviews.org This discovery highlighted the sophisticated and multi-faceted nature of the flounder's adaptation to its cold environment. For many years, it was believed that the known Type I AFPs were sufficient to protect the flounder. However, a "critical gap" of 0.4°C existed between the protection afforded by these proteins and the freezing point of seawater, a puzzle that would be solved with later discoveries. sciencedaily.com

Categorization of Antifreeze Proteins in Winter Flounder

The antifreeze proteins in winter flounder are primarily categorized into two main classes based on their structure and activity: Type I Antifreeze Proteins and a more recently discovered Hyperactive Antifreeze Protein.

The first class of AFPs identified in winter flounder are the Type I AFPs. These are relatively small, alanine-rich proteins, typically with a molecular weight of 3.3–4.5 kD. nih.govwikipedia.org They are characterized by a high content of alanine (B10760859) (over 60%) and a single, long alpha-helical structure. researchgate.netnih.govcdnsciencepub.com Reverse-phase high-performance liquid chromatography (HPLC) has revealed the presence of multiple Type I AFP isoforms in the serum of winter flounder, with at least eight components identified (HPLC-1 to HPLC-8). researchgate.net

Among these, the isoform HPLC6 is the most extensively studied. researchgate.net It is a 37-amino acid polypeptide that forms a single α-helix. nih.govrcsb.org The structure of HPLC6 features repeating 11-amino acid motifs (Thr-X₂-Asx-X₇), where the regularly spaced threonine and aspartic acid (or asparagine) residues are crucial for its ice-binding activity. nih.govresearchgate.net These isoforms exhibit moderate antifreeze activity, providing a freezing point depression of about 0.7°C. sciencedaily.com

For decades, the moderately active Type I AFPs were thought to be the sole source of the winter flounder's freeze resistance. However, in 2004, a groundbreaking discovery revealed a new, "hyperactive" antifreeze protein (Hyp-AFP) in the flounder's blood. sciencedaily.comcbc.ca This protein, also known as Antifreeze protein Maxi, was found to be much more effective at inhibiting ice growth than the Type I AFPs. uniprot.orgnih.gov

The discovery of this hyperactive AFP was significant because it explained the previously noted "critical gap" in the flounder's freezing protection, allowing it to survive in seawater temperatures as low as -1.9°C. sciencedaily.comcbc.ca This protein had likely remained undetected for so long due to its instability at room temperature and low pH, conditions under which it loses its activity. sciencedaily.comcbc.ca

The two classes of winter flounder AFPs exhibit significant structural and functional differences.

Structure:

Type I AFPs , such as HPLC6, are small, monomeric proteins with a single α-helical structure. nih.govcdnsciencepub.com They are characterized by their alanine-rich composition and repeating 11-amino acid sequences. nih.govresearchgate.net

Hyp-AFP is a much larger protein, existing as a dimer of two 17 kDa subunits, giving it a total molecular weight of approximately 32 kDa. wikipedia.orgacs.org While it shares the alanine-rich and highly helical nature of Type I AFPs, it is composed of two extended 195-amino acid α-helices that form an amphipathic homodimer. nih.govacs.org

Function:

Type I AFPs exhibit moderate antifreeze activity. They bind to the pyramidal planes of ice crystals, resulting in the formation of bipyramidal ice crystals. nih.govannualreviews.org

Hyp-AFP is extraordinarily active in comparison. sciencedaily.com Its superior activity is attributed to its larger size and multiple ice-binding sites, which are essentially repeated and linked versions of the Type I ice-binding motif. wikipedia.orgacs.org This allows for a more extensive interaction with the ice crystal lattice, including the basal plane, and a much greater depression of the freezing point. acs.org The binding of Hyp-AFP to ice crystals results in a distinct lemon-shaped morphology, a clear functional distinction from the bipyramidal shape induced by Type I AFPs. sciencedaily.comcbc.ca

Table 1: Comparison of Winter Flounder Antifreeze Proteins

Feature Type I AFP (e.g., HPLC6) Hyperactive AFP (Hyp-AFP / Maxi)
Molecular Weight 3.3–4.5 kD nih.gov ~32 kD (dimer of two 17 kD subunits) wikipedia.org
Structure Single, long α-helix nih.govcdnsciencepub.com Dimer of two extended α-helices nih.govacs.org
Amino Acid Composition Alanine-rich (>60%) researchgate.netnih.gov Alanine-rich, homologous to Type I AFPs nih.govacs.org
Ice Crystal Morphology Bipyramidal annualreviews.org Lemon-shaped sciencedaily.comcbc.ca
Antifreeze Activity Moderate sciencedaily.com Hyperactive sciencedaily.comcapes.gov.br
Ice-Binding Sites Single ice-binding face nih.gov Multiple ice-binding sites acs.org

Properties

bioactivity

Antibacterial, Antifungal

sequence

FFRLLFHGVHHGGGYLNAA

Origin of Product

United States

Molecular Architecture and Conformation of Winter Flounder Antifreeze Proteins

Primary Amino Acid Sequence and Compositional Characteristics

Specific Amino Acid Repeats and Conserved Motifs

A defining feature of winter flounder AFPs is the presence of an 11-amino acid repeat. This recurring motif generally follows the pattern [Thr-(X)₂-Asx-(X)₇], where 'X' is often an alanine (B10760859) residue and 'Asx' can be either aspartic acid or asparagine. researchgate.net The regularly spaced threonine residues are crucial for the protein's interaction with ice. researchgate.netmdpi.com This repeating structure is a common feature among type I AFPs, not only in winter flounder but also in other fish species. nih.govresearchgate.net For instance, the shorthorn sculpin also possesses AFPs with a similar 11-residue repeat structure. researchgate.net A hyperactive AFP found in winter flounder, which is significantly larger than the more common isoforms, is also constructed from similar 11-residue repeats. researchgate.net These repeats contribute to the formation of a regular, elongated structure essential for ice binding. mcmaster.ca

Alanine-Rich Domains in Winter Flounder AFPs

Winter flounder AFPs are notably rich in alanine, with some isoforms containing over 60% of this amino acid. nih.govnih.gov The high alanine content is a key factor in promoting the formation of α-helical structures, which are predominant in these proteins. researchgate.netd-nb.info The alanine residues are not randomly distributed; they form distinct domains that contribute to the protein's stability and its ice-binding capabilities. researchgate.net In fact, the alanine-rich nature of these proteins is a shared characteristic among type I AFPs from different fish species, suggesting a convergent evolutionary path to developing this antifreeze function. nih.gov The small, abundant serum isoform known as HPLC6, for example, is composed of 62% alanine. nih.gov This high proportion of alanine residues is critical for maintaining the helical conformation necessary for antifreeze activity.

Secondary and Tertiary Structural Elucidation

The primary sequence of winter flounder AFPs dictates their higher-order structures, resulting in a unique and highly specialized conformation.

Predominant Alpha-Helical Conformation

Circular dichroism studies have revealed that winter flounder AFPs are almost entirely α-helical at low temperatures, such as 4°C. nih.govscispace.com This high helical content is a direct consequence of the alanine-rich primary sequence. researchgate.net The α-helical structure is not just a general feature but is essential for the protein's function, as it presents a specific, ordered surface for ice interaction. proteopedia.orgresearchgate.net Even the larger, hyperactive AFPs from winter flounder are highly helical. researchgate.net The stability of this α-helix is further enhanced by specific interactions, such as those between charged amino acids at the termini of the helix. capes.gov.brnih.gov

Rod-like Protein Morphology

The α-helical structure of winter flounder AFPs results in an elongated, rod-like morphology. nih.gov This shape is particularly pronounced in the hyperactive dimeric form, which has an axial ratio of 18:1, confirming its extraordinarily long structure. nih.govresearchgate.net This rod-like shape is crucial for the protein's ability to bind to the surface of ice crystals. uniprot.org The smaller, monomeric forms also adopt this extended helical conformation. mcmaster.cascispace.com This morphology provides a large, flat surface that can effectively interact with the ice lattice, thereby inhibiting its growth.

Role of Helix Capping Structures

To maintain their stable α-helical conformation as single helices in an aqueous environment, winter flounder AFPs possess elaborate N- and C-terminal "cap" structures. scispace.com These capping structures help to stabilize the helix by satisfying the hydrogen-bonding potential of the backbone amide and carbonyl groups at the ends of the helix, which would otherwise be exposed to the solvent. scispace.com The presence of charged amino acids, such as aspartic acid at the N-terminus and arginine at the C-terminus, also plays a crucial role in stabilizing the helix through charge-dipole interactions. capes.gov.brnih.gov These capping mechanisms are vital for preventing the fraying of the helix ends and maintaining the rigid, rod-like structure necessary for antifreeze function.

Quaternary Structural Organization

The remarkable efficacy of the hyperactive winter flounder AFP is largely attributed to its unique quaternary structure. Unlike the smaller, monomeric Type I AFPs, this hyperactive variant exists as a dimer, a feature critical to its function. nih.govresearchgate.net

Dimeric State of Hyperactive Winter Flounder AFP

Research has conclusively shown that the hyperactive AFP from winter flounder is a homodimer. researchgate.net Each monomer is a single, long alpha-helix composed of approximately 195 amino acids with a molecular mass of about 16.7 kDa. nih.govresearchgate.netresearchgate.net These two monomers associate to form a dimeric molecule with a total molecular weight of approximately 32-33.4 kDa. wikipedia.orgresearchgate.netresearchgate.net

This dimeric assembly results in an exceptionally long, rod-like structure. nih.govresearchgate.net Sedimentation velocity analysis has determined an axial ratio of 18:1 for the dimer, confirming its elongated shape. nih.govresearchgate.net The structural model that best fits the available data suggests that the two alpha-helical monomers associate in an antiparallel fashion, creating a four-helix bundle. biorxiv.org This specific dimeric arrangement is distinct from other known protein dimerization motifs like the leucine (B10760876) zipper. nih.govresearchgate.net The formation of this dimer is crucial, as it is thought to be responsible for the 10 to 100-fold increase in thermal hysteresis activity compared to the monomeric Type I AFPs. nih.gov

Table 1: Molecular Characteristics of Hyperactive Winter Flounder AFP

Property Value Source(s)
Monomer Molecular Mass ~16.7 kDa nih.govresearchgate.net
Dimer Molecular Mass ~32-33.4 kDa wikipedia.orgresearchgate.netresearchgate.net
Monomer Length ~195 amino acids nih.govresearchgate.net
Quaternary Structure Homodimer researchgate.net
Overall Shape Elongated, rod-like nih.govresearchgate.net
Dimer Axial Ratio 18:1 nih.govresearchgate.net

Intermolecular Interactions and Association Dynamics

The association of the two AFP monomers is a dynamic process governed by a balance of intermolecular forces. In a vacuum, molecular dynamics simulations suggest that two AFP molecules are intrinsically attracted to each other in an antiparallel orientation, driven by the interaction of complementary charged side chains. nih.gov

However, in an aqueous environment, this attraction is modulated by screening and entropic effects. nih.gov The result is the existence of two nearly energetically equal states: an aggregated (dimeric) state and a dissociated (monomeric) state. nih.gov The stability of the dimer is maintained by a combination of forces. While early models emphasized hydrogen bonding, more recent evidence points to hydrophobic interactions as the primary contributor to the association of AFPs with ice, and likely plays a significant role in the dimerization itself. nih.govbio-conferences.org The desolvation of hydrophobic groups upon binding is an entropically favorable process that strengthens the association. nih.gov Additionally, the structure of the hyperactive AFP dimer may be stabilized by several potential intermolecular salt bridges formed when the monomers pair in an antiparallel fashion. biorxiv.org

The dynamics of this association are sensitive to environmental conditions. For instance, the interaction between AFPs and a hydrate (B1144303) surface involves a combination of hydrophobic and hydrogen bonding interactions, with the AFP structure undergoing conformational changes to achieve a stable, adsorbed state. bio-conferences.orgresearchgate.net

Biophysical Characterization of Winter Flounder AFP Conformational Stability

The conformational stability of the hyperactive winter flounder AFP is a critical aspect of its function and is highly sensitive to temperature. Circular dichroism (CD) spectroscopy reveals that the protein is almost entirely alpha-helical at 4°C. nih.govresearchgate.net However, this highly active conformation is thermolabile. uniprot.orgresearchgate.net

As the temperature increases to 20°C, the protein undergoes partial denaturation, resulting in a species with a moderately reduced helical content. nih.govresearchgate.net This structural change is correlated with an irreversible loss of its high thermal hysteresis activity. nih.govresearchgate.net The denatured state, however, remains stable up to 50°C. nih.govresearchgate.net This indicates a two-stage thermal denaturation process: a low-temperature transition that inactivates the protein's hyperactive function, followed by a more conventional unfolding at higher temperatures.

The thermal hysteresis (TH) activity, which is the difference between the melting point and the freezing point, is a direct measure of the protein's antifreeze capability. The hyperactive dimer can produce more than 2 degrees Celsius of thermal hysteresis at a low concentration of just 0.4 mg/ml, a significant increase over the smaller monomeric AFPs. researchgate.netresearchgate.net This high activity is lost upon thermal denaturation at room temperature. uniprot.orgresearchgate.net

Table 2: Thermal Stability and Activity of Hyperactive Winter Flounder AFP

Condition Observation Source(s)
4°C Almost entirely alpha-helical, high activity nih.govresearchgate.net
20°C Partial denaturation, irreversible loss of activity nih.govresearchgate.net
Up to 50°C Denatured state is stable nih.govresearchgate.net
Thermal Hysteresis > 2°C at 0.4 mg/ml researchgate.netresearchgate.net
Stability Thermolabile, loses activity at room temperature uniprot.orgresearchgate.net

Molecular Mechanisms of Cryoprotection and Ice Interaction by Winter Flounder Antifreeze Proteins

Principles of Thermal Hysteresis Activity Induced by Winter Flounder AFPs

A hallmark of antifreeze protein activity is the generation of thermal hysteresis, which is the difference between the melting point and the non-equilibrium freezing point of a solution. nih.govresearchgate.net While the melting point remains largely unaffected, the presence of winter flounder AFPs significantly lowers the temperature at which ice crystals can grow. mcmaster.ca This depression of the freezing point is not a colligative property, meaning it is not proportional to the concentration of the solute in the way that salts or sugars are. mcmaster.ca Instead, it arises from a kinetic inhibition of ice crystal growth. nih.gov

The thermal hysteresis curve for winter flounder AFPs typically shows a hyperbolic form, where the activity increases with protein concentration until it reaches a plateau. nih.govresearchgate.net At physiological concentrations of 20 to 40 mg/ml, these proteins can provide a thermal hysteresis gap of approximately 1°C, which is sufficient to protect the fish in their natural habitat where water temperatures can drop to about -1.9°C. mcmaster.ca This effect is the direct result of the protein's ability to bind to nascent ice crystals and stop their growth. pnas.org Once the temperature drops below the hysteresis freezing point, the ice crystals will grow rapidly, often in specific directions, resulting in a change in the crystal morphology from flat discs to hexagonal bipyramids. nih.govrsc.org

Ice Adsorption and Binding Dynamics

The foundation of AFP function lies in its ability to recognize and bind to the surface of ice. This interaction is highly specific, with different AFPs showing preferences for distinct crystallographic planes of ice. pnas.orgnih.gov

Winter flounder AFPs, such as the HPLC6 isoform, are single α-helical proteins composed of 37 amino acids. mdpi.comresearchgate.net These proteins feature three 11-residue repeats with the sequence Thr-X₂-Asx-X₇, where Asx is either Aspartate or Asparagine, and X is typically Alanine (B10760859). nih.govmcmaster.ca This repeating structure results in the regular spacing of key amino acid residues on one face of the α-helix, forming a flat, complementary surface for ice binding. researchgate.netscispace.com

Ice etching experiments have demonstrated that winter flounder AFPs specifically bind to the {202̄1} pyramidal planes of the ice crystal lattice. nih.govmcmaster.ca The ice-binding surface of the protein is composed of four repeated ice-binding motifs. scispace.com The side chains of the residues in these motifs are either inherently rigid or are constrained by interactions with neighboring side chains, which contributes to the formation of the flat binding surface. scispace.com Molecular dynamics simulations have identified four key ice-binding regions: Asp-1/Thr-2/Asp-5, Thr-13/Asn-16, Thr-24/Asn-27, and Thr-35/Arg-37. nih.gov The 11-residue spacing between these regions matches the lattice constant along the <011̄2> direction on the ice surface, allowing for simultaneous interaction of all four regions with the ice. nih.gov

Early models of AFP-ice interaction proposed that hydrogen bonding was the primary driving force. nih.govnih.gov The regular spacing of Threonine (Thr) and Asparagine/Aspartate (Asx) residues on the ice-binding face of the winter flounder AFP was thought to align perfectly with the oxygen atoms on the ice surface, allowing for the formation of multiple hydrogen bonds. nih.gov The distance of 4.5 Å between Thr and Asx residues in the protein was noted to match the spacing of oxygen atoms on the prism face of ice. nih.gov

Molecular dynamics simulations have shown that Asn/Thr regions can form approximately 5-6 hydrogen bonds with the ice surface. nih.gov Specifically, Asn residues tend to form about three hydrogen bonds with water molecules in the step region of the ice crystal, while Thr residues form one to two hydrogen bonds with water molecules on the ridge of the {202̄1} plane. nih.gov The cooperative binding of Asn and Thr as a group is considered important for the interaction. nih.gov

Amino Acid Role in Hydrogen Bonding Supporting Evidence
Threonine (Thr) Forms 1-2 hydrogen bonds with water molecules on the ice crystal ridge. nih.govRegularly spaced Thr residues are a key feature of the ice-binding face. researchgate.net
Asparagine (Asn) Forms about 3 hydrogen bonds with water molecules in the ice crystal step region. nih.govThe cooperative binding of Asn and Thr is crucial for effective interaction. nih.gov
Aspartate (Asp) Important for ice binding, likely through hydrogen bonding. nih.govPart of the identified ice-binding regions in molecular simulations. nih.gov

More recent research has highlighted the significant, and potentially dominant, role of hydrophobic interactions in AFP-ice binding. nih.govnih.gov This shift in understanding was partly driven by mutation studies. For instance, replacing the hydroxyl group-containing Threonine with Valine, which is hydrophobic, did not eliminate the antifreeze activity. nih.govnih.gov Conversely, substituting Threonine with Serine, which also has a hydroxyl group but a shorter side chain, abolished the activity. nih.govnih.gov This suggests that the methyl group of Threonine, and thus van der Waals and hydrophobic interactions, are critical.

Computational studies support this view, demonstrating that the desolvation of hydrophobic groups on the AFP as they bind to grooves on the ice surface is a major stabilizing factor in the binding energy. nih.govnih.gov The surface of ice is thought to have a clathrate-like structure that is favorable for the partitioning of hydrophobic groups. nih.gov Molecular dynamics simulations indicate that van der Waals interactions can account for over 80% of the intermolecular energy in the AFP-ice complex, although they alone may not fully explain the binding specificity. nih.govacs.org It is now believed that a combination of both hydrogen bonding and hydrophobic interactions is responsible for the strong and specific binding of winter flounder AFPs to ice. bio-conferences.orgresearchgate.net

The primary theoretical framework for AFP activity is the adsorption-inhibition model , first proposed by Raymond and DeVries. rsc.org This model posits that AFPs adsorb to the surface of a nascent ice crystal. rsc.org This binding is often considered irreversible or very slow to reverse, effectively pinning the protein to the ice surface. researchgate.netbiorxiv.org As the temperature drops further, the ice front is forced to grow in the curved spaces between the adsorbed AFP molecules. rsc.org This creates a highly curved growth front, which, according to the Gibbs-Thomson (or Kelvin) effect , is energetically unfavorable and requires a greater degree of supercooling to advance. mcmaster.caacs.org This kinetic inhibition of growth is what produces the thermal hysteresis gap.

While the irreversible binding model is widely accepted, it remains a subject of debate. researchgate.netroyalsocietypublishing.org Some experimental evidence from NMR studies suggests that the binding of the HPLC6 isoform to ice surfaces is actually a reversible process that can be explained by a monolayer adsorption model. researchgate.net Another model proposes that the time-dependent increase in thermal hysteresis observed in some experiments is due to the gradual accumulation or rearrangement of AFP molecules on the ice surface over time. royalsocietypublishing.org

Theoretical Model Description Key Concepts
Adsorption-Inhibition Model AFPs adsorb to specific ice crystal planes, kinetically inhibiting further growth. rsc.orgStep-pinning, irreversible or slow-reversible binding. rsc.orgresearchgate.net
Gibbs-Thomson (Kelvin) Effect The curved ice front created between adsorbed AFPs requires a lower temperature to grow, depressing the freezing point. mcmaster.caacs.orgSurface curvature, surface energy. rsc.org
Reversible Binding Model AFP binding to ice is a reversible process, reaching an adsorption equilibrium. researchgate.netMonolayer adsorption, concentration gradient. researchgate.net

Role of Hydrophobic Interactions at the Ice-Water Interface

Inhibition of Ice Recrystallization Processes

In addition to depressing the freezing point, all AFPs, including those from the winter flounder, are potent inhibitors of ice recrystallization. mcmaster.cabiorxiv.org Ice recrystallization is a process where, over time, larger ice crystals grow at the expense of smaller ones, a phenomenon driven by Ostwald ripening. acs.org This process can cause significant damage to cells and tissues during thawing. mcmaster.caacs.org

Winter flounder AFPs inhibit recrystallization by adsorbing to the surface of ice crystals. nih.gov This binding prevents the migration of water molecules between crystals, effectively immobilizing the grain boundaries. nih.gov The ability of the AFP to inhibit recrystallization is particularly effective when a small amount of liquid water is present, such as in saline solutions, which allows the protein the mobility to find and bind to the ice-solution interface. nih.gov Cryomicroscopy has visually confirmed that winter flounder AFP inhibits ice recrystallization during isothermal annealing. nih.gov This function is crucial for the survival of organisms that may experience freeze-thaw cycles, as it minimizes the cellular damage caused by the growth of large, disruptive ice crystals. mcmaster.ca

Modulation of Ice Crystal Growth Morphology and Anisotropy

Winter flounder antifreeze protein (AFP), a type I AFP, fundamentally alters the normal growth pattern of ice crystals. In the absence of AFPs, ice crystals in supercooled water typically grow as flat, circular discs with the c-axis perpendicular to the plane of the disc. researchgate.net However, in the presence of winter flounder AFP, this growth is anisotropically inhibited. The protein adsorbs to specific crystallographic planes of ice, primarily the pyramidal {202̄1} planes, and disrupts their growth. nih.govacs.org This binding is highly specific and is a hallmark of the protein's function. mcmaster.ca

Experiments involving unidirectional freezing have shown that this interaction can also produce serrated interfaces on the growing ice front. researchgate.netmdpi.com The velocity of ice growth is significantly impacted; for instance, molecular dynamics simulations showed a drastic decrease in the growth velocity of ice surrounding a stably bound AFP. acs.org

Synergistic Interactions of Winter Flounder AFPs with Solutes and Ions

A notable characteristic of winter flounder AFP is its synergistic interaction with other solutes, particularly salts. This synergy results in a freezing point depression for a mixed solution that is significantly greater than the sum of the freezing point depressions of the individual AFP and salt solutions. mdpi.com This non-colligative enhancement of antifreeze activity is crucial for the survival of the fish in its sub-zero, saline environment. The presence of ions appears to alter the concentration distribution of the AFP in the solution, which is a potential reason for this effect. researchgate.netmdpi.comscu.edu.au Molecular dynamics analyses have suggested that an enhanced interaction between the AFP molecule and the ice surface occurs due to the presence of ions in the water phase. researchgate.net

Effects of Cations on AFP-Ice/Water Interface

Molecular dynamics simulations have provided detailed insights into the role of cations, such as sodium (Na⁺) and calcium (Ca²⁺), at the interface between the AFP, ice, and water. mdpi.comtandfonline.com These studies reveal that cations have a pronounced effect on the behavior of water molecules and the protein itself. Cations restrict the translational and rotational motion of nearby water molecules by forming hydration shells. tandfonline.comtandfonline.com This ordering of water can influence the AFP's interaction with the ice surface.

IonObserved Effect on AFP-Ice InterfaceResearch Finding Reference
Na⁺ Restricts motion of surrounding water molecules. At high local concentrations, promotes AFP approach to the ice surface. tandfonline.comtandfonline.com
Ca²⁺ Shows a more noticeable inhibition of hydrogen bonds among water molecules compared to monovalent cations due to its higher valence. mdpi.com
General Cations Weaken their first hydration shells in the vicinity of specific amino acid residues like arginine, lysine, and glutamic acid on the AFP. mdpi.com

Impact on Water Molecule Hydrogen Bonding Networks

The cryoprotective action of winter flounder AFP and its synergy with ions are intrinsically linked to their combined influence on the hydrogen bonding network of water. Molecular dynamics simulations show that cations inhibit the formation of hydrogen bonds among water molecules, not only in simple salt solutions but also in mixed solutions containing AFP. mdpi.comresearchgate.net This inhibition is more pronounced with an increase in the number of ions and with cations of higher valence, such as Ca²⁺. mdpi.com

The presence of the AFP itself also influences the water dynamics at its surface. While it was initially thought that the protein's threonine residues formed direct hydrogen bonds with the ice lattice, subsequent studies have emphasized the importance of hydrophobic interactions. escholarship.orgresearchgate.net However, the protein does affect the hydrogen bond lifetimes of water molecules in its hydration layer. scispace.com Terahertz spectroscopy studies suggest this effect may be delocalized, influencing water layers beyond the immediate protein-water interface. researchgate.netscispace.com In the presence of both AFP and ions, the space available for water molecules to form the extensive hydrogen-bonded networks required for ice formation becomes significantly reduced, a key factor in the observed synergistic freezing point depression. mdpi.com

Interactions with Other Crystalline Structures (e.g., Methane (B114726) Hydrate (B1144303) Inhibition)

The inhibitory action of winter flounder AFP is not limited to ice crystals. Research has demonstrated that it is also an effective kinetic inhibitor of gas hydrate formation, particularly methane clathrate hydrates. researchgate.netbio-conferences.orgnih.gov These ice-like crystalline solids, which can form in oil and gas pipelines, pose significant operational challenges. nih.gov The ability of a biological molecule like an AFP to inhibit their growth at low concentrations presents a potential "green" alternative to conventional thermodynamic inhibitors. bio-conferences.orgnih.gov

Molecular dynamics simulations reveal that winter flounder AFP adsorbs onto the methane hydrate surface. researchgate.netbio-conferences.org The mechanism involves a combination of hydrophobic interactions and hydrogen bonding. researchgate.netbio-conferences.orgresearchgate.net Specifically, the protein is thought to adsorb onto the hydrate surface through the cooperative binding of hydrophobic methyl groups from its amino acid residues to the empty half-cages present at the hydrate/water interface. nih.gov One study identified a binding set composed of the methyl side chain of a threonine residue and two alanine residues further down the protein sequence (Thrᵢ, Alaᵢ₊₄, Alaᵢ₊₇) as being significant for this interaction. nih.govaip.org

Upon adsorption, the AFP hinders the mass transfer of methane molecules to the growing hydrate crystal, effectively slowing or stopping its growth. researchgate.netbio-conferences.orgresearchgate.net Furthermore, the water molecules around the adsorbed AFP are maintained in a quasi-liquid state, a structure that facilitates the binding of the protein to the hydrate surface and further disrupts the crystallization process. researchgate.netbio-conferences.orgbio-conferences.org

Crystalline StructureAFP Interaction MechanismResearch Finding Reference
Ice (Iₕ) Adsorption to specific crystal planes ({202̄1}) via hydrophobic and hydrophilic interactions, leading to anisotropic growth inhibition. nih.govacs.orgescholarship.org
Methane Hydrate Adsorption to the hydrate surface via cooperative binding of hydrophobic side chains to surface cages, hindering methane mass transfer. researchgate.netnih.govbio-conferences.org

Genetic Regulation and Expression Profiles of Winter Flounder Antifreeze Proteins

Genomic Organization and Gene Copy Number Variation

The genes responsible for producing antifreeze proteins in the winter flounder exist as a large multigene family. nih.gov Research using genomic Southern blots and restriction mapping has revealed that the majority of the approximately 40 AFP genes are organized into 7- to 8-kilobase-pair (kbp) DNA elements that are repeated in tandem. nih.gov These tandem repeats each contain a single AFP gene, and all genes within a cluster share the same transcriptional orientation. nih.gov These clusters of tandem repeats can be substantial, with studies showing that most AFP genes are located on DNA fragments at least 40 kbp long, which corresponds to clusters of five or more tandem repeats. nih.gov It is suggested that this gene locus may have evolved through amplification in response to the Cenozoic ice age. nih.gov

Significant variation in the AFP gene copy number and arrangement exists among different populations of winter flounder along the east coast of North America. cdnsciencepub.com The most pronounced variation is observed in the size of the tandemly repeated gene component, particularly in fish from warmer, deeper waters. cdnsciencepub.com This variation suggests a possible relaxation of selective pressure for high AFP production in geographical areas with less severe winter conditions. cdnsciencepub.com

Table 1: Genomic Organization of Winter Flounder AFP Genes

ParameterDescriptionSource
Gene Family SizeApproximately 40 gene copies. nih.gov
Primary OrganizationTandemly linked and clustered direct repeats. nih.gov
Repeat Unit SizeEach repeat element is 7- to 8-kilobase-pairs (kbp) long. nih.gov
Gene Content per RepeatOne AFP gene per repeat unit. nih.gov
Cluster SizeClusters can contain five or more repeats, forming fragments of at least 40 kbp. nih.gov
Population VariationCopy number and arrangement vary between populations, especially in warmer habitats. cdnsciencepub.com

Transcriptional Control of Antifreeze Protein Gene Expression

The transcription of AFP genes is not continuous but is instead tightly controlled by environmental and physiological factors, ensuring that the proteins are produced only when needed. annualreviews.orgnih.gov This regulation occurs primarily at the transcriptional level and involves a sophisticated interplay between temperature, photoperiod, and hormones. nih.gov

Low water temperature is a critical environmental cue that directly stimulates the transcription of AFP genes. uchicago.educapes.gov.br Studies have demonstrated that a high accumulation of AFP messenger RNA (mRNA) occurs in winter flounder maintained at cold temperatures, such as 4°C. uchicago.educapes.gov.brosti.gov Conversely, when fish are kept in warmer water (e.g., 18°C), the synthesis of AFP mRNA is suppressed. uchicago.educapes.gov.br This temperature-dependent induction is specific to AFP genes, as the expression of other liver-specific mRNAs is not similarly affected by the cold. uchicago.edu In vitro studies using liver slice cultures have confirmed this direct effect, showing that AFP mRNA is preferentially synthesized at 4°C compared to 18°C in liver tissue from fish collected in the fall and winter. uchicago.edu This cold-inducible system appears to be mediated in part by increased stability of the AFP mRNA transcript at lower temperatures. nih.gov

The expression of AFP genes follows a distinct annual cycle that is synchronized with the seasons. nih.gov High levels of AFP mRNA are expressed during the fall and winter months, typically from November through February. nih.gov This period coincides with decreasing water temperatures and a shorter photoperiod (daylight hours). nih.gov As temperatures rise and day length increases in the spring and summer, AFP gene transcription ceases, and the levels of AFP mRNA become low or undetectable. uchicago.edunih.gov This seasonal pattern is driven by an endogenous regulatory mechanism, often described as an internal clock, that is fine-tuned by environmental cues like photoperiod and temperature. uchicago.edu

Hormonal signals play a crucial role in mediating the seasonal expression of AFP genes, acting as a link between environmental cues and gene transcription. nih.gov Growth hormone (GH), released from the pituitary gland, is a primary inhibitor of AFP gene transcription. annualreviews.orgnih.gov During the long days of summer, the central nervous system stimulates the pituitary to release GH. nih.gov GH, in turn, is thought to stimulate the production of insulin-like growth factor-1 (IGF-1), which leads to the deactivation of key transcription factors like CCAAT/enhancer-binding protein alpha (C/EBPα), thereby blocking AFP gene expression. annualreviews.org

With the onset of shorter days in the fall, the central nervous system inhibits the release of GH. nih.gov The reduction in circulating GH allows for the activation of transcription factors that bind to the AFP gene promoter regions, initiating the synthesis of AFP mRNA. annualreviews.orgnih.gov This hormonal pathway ensures that AFP production is tightly coupled to the seasonal cycle, preventing the metabolically expensive synthesis of these proteins during months when they are not required. annualreviews.orgtandfonline.com

Seasonal Periodicity in Gene Expression

Messenger RNA (mRNA) Abundance and Translational Efficiency

The regulation of AFP synthesis is evident in the dramatic fluctuations of its corresponding mRNA levels in the liver.

The abundance of AFP mRNA in the liver of winter flounder undergoes massive seasonal changes, with levels varying by as much as 1000-fold between winter and summer. nih.gov Northern blot hybridization analyses show that AFP mRNA is highly abundant in the fall and winter, at its peak constituting a significant portion of the total liver RNA. nih.govtandfonline.com During the summer months, these mRNA levels drop to become very low or entirely undetectable. uchicago.edunih.gov This cycle demonstrates that the primary control of AFP production is at the level of gene transcription, directly reflecting the environmental and hormonal signals that govern the fish's seasonal physiology. uchicago.edu

Table 2: Seasonal Profile of Liver AFP mRNA Levels in Winter Flounder

SeasonEnvironmental CuesHormonal StateRelative AFP mRNA AbundanceSource
Fall / Winter (Oct - Feb)Decreasing temperature and short photoperiod.Growth Hormone (GH) inhibited.High / Peak levels (up to 1000-fold increase). uchicago.edunih.govnih.gov
Spring / Summer (Feb - Aug)Increasing temperature and long photoperiod.Growth Hormone (GH) actively released.Low to undetectable. annualreviews.orgnih.govuchicago.edu

Post-Translational Processing and Maturation of AFPs

The biosynthesis of functional winter flounder antifreeze proteins (AFPs) involves a series of post-translational modifications and maturation steps that differ significantly between the liver-type and skin-type isoforms. These processes are crucial for the proper folding, secretion, and activity of the mature proteins. The primary pathway for the major, secreted AFPs involves synthesis as a larger precursor protein, which is subsequently cleaved and modified to yield the final, active form.

The liver, the primary site of synthesis for the circulating AFPs, produces precursor proteins known as pro-antifreezes. nih.gov These precursors are larger than the mature AFPs found in the blood. Research has identified that winter flounder AFPs are initially synthesized as preproproteins. google.comdntb.gov.ua This preproprotein includes a signal peptide for direction into the secretory pathway, a pro-region, and the sequence for the mature AFP.

The maturation process for the well-characterized liver isoform, HPLC6, involves several key steps. biorxiv.org First, the N-terminal signal peptide is cleaved off as the polypeptide enters the endoplasmic reticulum. Following this, the pro-region is removed. biorxiv.org A final modification step involves the amidation of the C-terminus, which includes the removal of a C-terminal glycine (B1666218) residue. biorxiv.org Evidence suggests that the final processing of these pro-antifreezes into mature, active forms occurs primarily in the serum, as mature AFPs are not detected within the liver itself. nih.gov The processing of the pro-region is thought to involve a type IV dipeptidyl aminopeptidase. nih.gov

In contrast to the liver-type AFPs, the skin-type AFPs follow a different path. These isoforms are notable because they are synthesized as mature polypeptides. nih.gov They lack both the N-terminal signal sequence and the pro-sequences that are characteristic of the secreted liver isoforms. nih.gov This suggests that skin-type AFPs may not enter the classical endoplasmic reticulum-Golgi secretory pathway and could potentially function intracellularly or be exported via an alternative mechanism. nih.govresearchgate.net These skin-type AFPs are abundantly expressed in exterior tissues such as the skin, scales, fins, and gills, where they likely provide the first line of defense against ice crystal propagation. nih.govannualreviews.org

The table below summarizes the key post-translational processing steps for the liver-type winter flounder AFP.

Processing StepLocation/EnzymePrecursor Component Removed
Signal Peptide Cleavage Endoplasmic ReticulumN-terminal signal peptide
Pro-region Excision Secretory Pathway/Serum (suspected dipeptidyl aminopeptidase)Pro-peptide
C-terminal Amidation SerumC-terminal Glycine

Advanced Methodological Approaches in Winter Flounder Antifreeze Protein Research

Structural Biology Techniques for AFP Characterization

The determination of the three-dimensional structure of winter flounder AFPs has been fundamental to understanding their mechanism of action. Several key techniques in structural biology have been instrumental in this endeavor.

X-ray crystallography has been a cornerstone in revealing the high-resolution atomic structure of winter flounder AFPs. This technique involves crystallizing the protein and then bombarding the crystal with X-rays. The resulting diffraction pattern is used to calculate the electron density map of the molecule, allowing for the precise determination of each atom's position.

Early crystallographic studies of the major HPLC-6 isoform of winter flounder AFP (often referred to as wflAFP-6) revealed a single, long alpha-helix. This helical structure is crucial for its function. The protein, consisting of 37 amino acids, is a simple, right-handed α-helix. The regular spacing of hydrophilic and hydrophobic residues on the helix surface is thought to be key to its interaction with the ice lattice.

Key Crystallographic Findings for Winter Flounder AFP:

FeatureDescriptionReference
Overall Fold Single, elongated α-helix
Amino Acid Residues 37
Helical Type Right-handed α-helix
Key Residue Spacing Regular pattern of polar and nonpolar residues

These studies have provided a static, high-resolution snapshot of the protein, forming the basis for hypotheses about its ice-binding mechanism.

While X-ray crystallography provides a solid-state structure, Nuclear Magnetic Resonance (NMR) spectroscopy offers insights into the protein's structure and dynamics in solution, which is closer to its native environment. NMR studies on winter flounder AFP have largely confirmed the α-helical structure observed in crystallographic studies.

Furthermore, NMR has been crucial in identifying the specific amino acid residues involved in ice binding. By studying the chemical shift perturbations of the protein in the presence of ice or ice-like structures, researchers can map the ice-binding face of the protein. These studies have highlighted the importance of specific threonine and aspartic acid residues in the ice-binding process.

Circular Dichroism (CD) spectroscopy is a powerful technique for rapidly assessing the secondary structure of proteins in solution. CD measures the differential absorption of left- and right-circularly polarized light by a chiral molecule like a protein. The resulting spectrum provides a signature of the protein's secondary structural elements, such as α-helices, β-sheets, and random coils.

For winter flounder AFP, CD spectroscopy has been instrumental in confirming its predominantly α-helical content. The characteristic CD spectrum for an α-helix shows negative bands at approximately 222 nm and 208 nm and a positive band at around 193 nm. CD has also been used to study the stability of the helical structure under various conditions, such as changes in temperature and pH, providing insights into the protein's robustness.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution Structures

Computational and Simulation-Based Studies

Computational and simulation-based approaches have become indispensable for understanding the dynamic interactions between winter flounder AFPs and ice at a molecular level, complementing experimental data with detailed energetic and mechanistic insights.

Molecular Dynamics (MD) simulations are computational methods that model the physical movements of atoms and molecules over time. By solving Newton's equations of motion for a system of particles, MD simulations can provide a detailed, dynamic view of molecular interactions.

MD simulations have been extensively used to study how winter flounder AFP recognizes and binds to the ice surface. These simulations have shown that the protein's regularly spaced hydrophilic residues form hydrogen bonds with the water molecules in the ice lattice. The simulations also reveal the role of water molecules in mediating the binding, showing an ordered arrangement of water at the protein-ice interface. These computational studies have been crucial in visualizing the process of ice growth inhibition, where the binding of the AFP to an ice step disrupts the regular addition of new water molecules, thus stopping or slowing crystal growth.

Monte Carlo (MC) minimization techniques are used to explore the potential energy surface of a molecular system and find low-energy configurations. In the context of winter flounder AFP, MC methods have been employed to calculate the binding energy of the protein to different ice crystal planes.

These calculations help to understand the specificity of AFP binding. For instance, winter flounder AFP is known to bind preferentially to the primary prism planes of ice. Monte Carlo simulations can systematically test different orientations of the AFP on various ice surfaces and calculate the corresponding binding energies. The results of these simulations generate a binding energy landscape, which shows the most favorable binding orientations and confirms the experimental observation of binding specificity.

Free Energy Perturbation and Calculation Methods

In the study of winter flounder antifreeze protein (AFP), understanding the thermodynamics of its interaction with ice is crucial. Free energy calculation methods provide a theoretical framework to quantify the binding affinity and elucidate the driving forces behind this interaction. These computational approaches are invaluable because direct crystallographic analysis of the AFP-ice complex is exceedingly difficult. nih.govnih.gov

Early models of AFP-ice interaction emphasized the role of hydrogen bonding. nih.govnih.gov However, more recent computational studies, employing methods like Monte Carlo minimization with hydration potentials, have shifted this paradigm. nih.govnih.gov These calculations have demonstrated that the desolvation of hydrophobic groups on the AFP surface upon binding to ice grooves is the primary stabilizing contributor to the free energy of binding. nih.govnih.gov This finding helps to explain experimental observations, such as the fact that substituting threonine residues with the hydrophobic valine does not diminish the antifreeze activity of winter flounder AFP, whereas substitution with the more hydrophilic serine abolishes it. nih.govnih.gov

The thermodynamic integration method is another powerful tool used to calculate solvation free energy, providing insights into how different solvent components might affect protein stability and activity. bibliotekanauki.pl Furthermore, models inspired by classical nucleation theory have been developed to compute the free energy barriers for the engulfment of an AFP by a growing ice front. aip.org These models use variational optimization to determine the shape of the ice-water interface and calculate the energy barrier as a function of supercooling and the size and spacing of the AFPs on the ice surface. aip.org The height of this free energy barrier quantifies the AFP's resistance to being overgrown by ice, with the barrier decreasing at deeper supercooling and with greater separation between AFP molecules. aip.org Such calculations are critical for a quantitative understanding of how these proteins effectively halt ice crystal growth.

Mutagenesis and Structure-Function Relationship Investigations

Site-Directed Mutagenesis for Probing Key Residues

Site-directed mutagenesis has been an indispensable tool for dissecting the structure-function relationships of winter flounder antifreeze proteins. cdnsciencepub.com By systematically replacing specific amino acids, researchers can map the ice-binding site (IBS) and determine the contribution of individual residues to antifreeze activity. cdnsciencepub.comresearchgate.net

Initial mutagenesis studies on Type I AFP from winter flounder targeted the polar threonine and asparagine/aspartic acid residues, which were hypothesized to form hydrogen bonds with the ice lattice. nih.govnih.gov These experiments confirmed that a specific spatial arrangement of these residues is critical for maximal activity. nih.gov Molecular dynamics simulations further detailed this interaction, showing that groups of residues like Asp, Asn, and Thr bind cooperatively to the ice surface. nih.gov For instance, in the winter flounder AFP, four key ice-binding regions, each centered around a Thr and an Asx residue and separated by 11 amino acids, match the ice lattice constant, allowing for simultaneous interaction and enhanced binding. nih.gov

Later research, however, highlighted the importance of hydrophobic interactions. Mutagenesis studies on Type III AFP, for example, showed that replacing hydrophobic residues (Leucine, Isoleucine, Valine) on the edge of the ice-binding face with alanine (B10760859) led to a significant loss of activity. researchgate.net This underscores the importance of maintaining a precise surface shape for docking onto the ice crystal. researchgate.net The combination of mutagenesis data and computational models suggests a "host/guest" interaction where the AFP surface is exquisitely complementary to the ice surface, involving both specific hydrogen bonds and favorable hydrophobic contacts. nih.gov

Protein TypeResidue(s) MutatedSubstitutionEffect on Antifreeze ActivityReference
Type IThreonine (Thr) residuesValine (Val)Activity retained nih.govnih.gov
Type IThreonine (Thr) residuesSerine (Ser)Activity abolished nih.govnih.gov
Type IIIGln9, Asn14, Thr15, Thr18, Gln44-Implicated in ice binding researchgate.net
Type IIILeu19, Val20, Val41Alanine (Ala)~20% loss in activity for single mutants researchgate.net
Type IIIL19A/V41A, L10A/I13AAlanine (Ala)>50% loss in activity for double mutants researchgate.net
Type IAsp1, Asp5Alanine (Ala)Ability to inhibit ice growth removed nih.gov
Type IAsn16, Asn27Leucine (B10760876) (Leu)Ability to inhibit ice growth removed nih.gov

Chemical Synthesis of AFP Analogues and Variants

The chemical synthesis of antifreeze protein analogues provides a powerful complementary approach to recombinant DNA technology for probing structure-function relationships. capes.gov.brresearchgate.net Solid-phase peptide synthesis (SPPS) allows for the creation of AFP variants with precise modifications, including the incorporation of unnatural amino acids, which is not easily accomplished through biological expression systems. nih.govmdpi.com

Early work focused on synthesizing the 37-amino acid Type I AFP from winter flounder and various truncated fragments. capes.gov.br These studies, evaluated by circular dichroism spectroscopy, demonstrated the importance of charged residues at the termini for stabilizing the α-helical conformation of the protein. capes.gov.br

Subsequent research involved creating more sophisticated analogues to test specific hypotheses about the ice-binding mechanism. nih.govnih.gov For example, to investigate the roles of polar amino acids, analogues of the winter flounder AFP were synthesized with rearranged threonine and asparagine residues, which resulted in a significant loss of antifreeze activity. nih.gov To probe the necessity of the hydroxyl group of threonine, it was replaced with other residues. nih.gov An analogue where threonine was substituted with 2-amino butyric acid (which retains the γ-methyl group but lacks the hydroxyl) showed greatly reduced activity, indicating the methyl group alone is insufficient. nih.gov Another analogue, with isoleucine in place of threonine, was fully helical but had no thermal hysteresis activity, although it could still modify the shape of ice crystals. nih.gov These synthetic studies have been crucial in refining our understanding of the specific chemical features required for effective ice binding.

Assays for Antifreeze Activity Quantification and Inhibition Efficacy

A variety of specialized assays are employed to quantify the two primary activities of antifreeze proteins: thermal hysteresis (TH) and ice recrystallization inhibition (IRI). rsc.org The accurate quantification of these activities is essential for evaluating the potency of native AFPs and their synthetic analogues. rsc.orgnih.gov

Thermal hysteresis, the difference between the melting point and the non-colligative freezing point, is traditionally measured using nanolitre cryoscopy or a nanolitre osmometer. rsc.org This technique involves the visual observation of the growth and melting of a single ice crystal in a nanolitre-sized sample under a microscope with precise temperature control. rsc.orgresearchgate.net Differential Scanning Calorimetry (DSC) has also been adapted as a quantitative method to measure TH activity and to monitor enthalpic changes associated with ice recrystallization over time. nih.gov

Ice recrystallization inhibition (IRI) is the ability of AFPs to prevent the growth of large ice crystals at the expense of smaller ones, a process that is damaging to cells during freezing and thawing. figshare.comacs.org The most common methods for assessing IRI activity are the splat cooling assay (SCA) and the sucrose (B13894) sandwich assay (SSA). nih.govspringernature.comresearchgate.net In these assays, a solution containing the AFP is rapidly frozen to create a wafer of polycrystalline ice, which is then annealed at a temperature just below the melting point. nih.govspringernature.com The extent of ice recrystallization is quantified by taking micrographs over time and analyzing the change in the mean ice crystal size, often using software like ImageJ. nih.govresearchgate.net More recently, high-throughput methods like the gold nanoparticle colorimetric assay have been developed for rapidly screening and quantifying IRI activity. figshare.comacs.org

Assay MethodActivity MeasuredPrincipleReference
Nanolitre Cryoscopy/OsmometryThermal Hysteresis (TH)Direct observation of a single ice crystal's growth and melting under controlled cooling. rsc.org
Differential Scanning Calorimetry (DSC)Thermal Hysteresis (TH) &amp; IRIMeasures enthalpic changes during freezing/melting and isothermal ice recrystallization. nih.gov
Splat Cooling Assay (SCA)Ice Recrystallization Inhibition (IRI)Rapid freezing of a droplet on a cold surface, followed by annealing and microscopic analysis of ice crystal size. nih.govspringernature.com
Sucrose Sandwich Assay (SSA)Ice Recrystallization Inhibition (IRI)Sample is sandwiched between coverslips in a sucrose solution, frozen, and annealed to quantify IRI. nih.govspringernature.com
Gold Nanoparticle (AuNP) Colorimetric AssayIce Recrystallization Inhibition (IRI)IRI activity is correlated with the color change of a AuNP solution upon freeze-thawing. figshare.comacs.org

Molecular Biology Techniques for Expression Analysis

Quantitative Gene Expression Profiling

Molecular biology techniques are fundamental to understanding how the production of antifreeze proteins is regulated in winter flounder. Quantitative gene expression profiling, particularly using reverse transcriptase-polymerase chain reaction (RT-PCR), allows researchers to determine which AFP genes are expressed, in what tissues, and at what developmental stages. nih.gov

Winter flounder possess a complex family of Type I AFP genes, which can be broadly categorized into liver-type and skin-type based on their primary site of expression in adult fish. nih.gov Studies investigating AFP gene expression during early development have provided crucial insights. For example, research on pre-hatch winter flounder embryos was conducted to see if endogenous AFPs could contribute to their cryotolerance. nih.gov While no AFP activity was detected in freshly fertilized embryos, low levels appeared at 4, 8, and 11 days post-fertilization. nih.gov

Using RT-PCR analysis on mRNA isolated from these embryos, researchers found that seven different skin-type AFP genes were being expressed, which translated into four distinct AFP isoforms. nih.gov Notably, the analysis revealed that neither of the liver-type AFP genes, which are prominent in adult fish, were expressed in the embryos. nih.gov This demonstrates a developmental switch in AFP gene expression and highlights the specific role of skin-type AFPs during embryonic development, potentially offering protection at the earliest life stages. These findings have significant implications for understanding the natural cold-hardiness of the organism and for developing strategies for cryopreservation. nih.gov

In Vitro Translation Systems for Precursor Identification

The investigation into the biosynthesis of winter flounder antifreeze proteins (AFPs) has been significantly advanced by the use of in vitro translation systems. These cell-free protein synthesis (CFPS) platforms have been instrumental in identifying and characterizing the initial protein products encoded by AFP messenger RNA (mRNA) before they undergo post-translational modifications and processing within the cell. google.compromega.comresearchgate.net This approach has provided crucial insights into the precursor forms of these vital cryoprotectant proteins.

Early research demonstrated that mRNA isolated from the liver of winter flounder during the winter months, when AFP production is high, could direct the synthesis of proteins in vitro. nih.govnih.gov When this liver mRNA was added to a cell-free system, such as one derived from wheat germ or rabbit reticulocytes, it predominantly produced a protein that was larger than the mature, circulating AFPs found in the fish's blood. nih.govannualreviews.org This larger protein was identified as the precursor to the antifreeze proteins. nih.gov

Further studies involving the cloning and sequencing of complementary DNA (cDNA) made from this AFP mRNA confirmed the existence of a precursor protein. nih.govpnas.orgnih.gov Sequencing data revealed that the precursor protein is approximately 82 amino acids in length. nih.govpnas.org This precursor structure consists of distinct domains: a signal polypeptide, a prosequence, and the sequence for the mature antifreeze protein. nih.govpnas.org

The signal polypeptide is a common feature of proteins destined for secretion and is typically cleaved off as the protein enters the endoplasmic reticulum. The prosequence is an additional segment that is removed later in the maturation process. nih.govpnas.org The presence of these additional sequences explains the larger size of the in vitro translated product compared to the final, functional AFP. For instance, the mature, active AFP is only about 38 amino acids long. nih.gov

Detailed characterization of the in vitro synthesized precursors has revealed key compositional differences compared to the mature proteins. A notable finding is the presence of proline residues within the prosequence, which are absent in the final, circulating antifreeze proteins. nih.govpnas.org The isolation and analysis of pro-antifreezes from the liver, corresponding to specific mature AFPs like AFP-6 and AFP-8, have further corroborated these findings. uniprot.orgnih.gov These isolated precursors, with a molecular weight of about 5000 Daltons, were shown to possess antifreeze activity, indicating that this function is present before the final processing is complete. uniprot.orgnih.gov

The use of in vitro translation has also been pivotal in understanding the seasonal regulation of AFP synthesis. Studies have shown a direct correlation between the seasonal accumulation of AFP mRNA in the liver and the potential for in vitro synthesis of the precursor protein. nih.gov The levels of translatable AFP mRNA are high in the fall and winter and very low or undetectable in the summer, mirroring the seasonal cycle of antifreeze protection in the flounder. nih.gov This demonstrates that a primary level of regulation occurs at the level of gene transcription. osti.govresearchgate.net

The table below summarizes the key characteristics of the winter flounder antifreeze protein precursor as identified through in vitro translation and related molecular biology techniques.

CharacteristicPrecursor ProteinMature Antifreeze Protein
Total Length ~82 amino acids nih.govpnas.org~38 amino acids nih.gov
Structural Domains Signal Polypeptide, Prosequence, Mature Protein Sequence nih.govpnas.orgMature Protein Sequence
Proline Content Contains proline (within the prosequence) nih.govpnas.orgNo proline nih.gov
Site of Synthesis Liver nih.govuniprot.orgnih.govProcessed from precursor
In Vitro Synthesis System Wheat germ, Rabbit reticulocyte lysate nih.govNot applicable
Antifreeze Activity Yes uniprot.orgnih.govYes

The following table lists the specific precursor components identified.

ComponentDescriptionReference
Signal Polypeptide N-terminal sequence, typical of secreted proteins, cleaved early in processing. nih.govpnas.org
Prosequence A sequence of amino acids located between the signal peptide and the mature protein sequence, which is removed during protein maturation. It notably contains proline residues. nih.govpnas.org
Pro-antifreeze (AFP-6 precursor) The direct precursor to the mature AFP-6 isoform, isolated from the liver. uniprot.orgnih.gov
Pro-antifreeze (AFP-8 precursor) The direct precursor to the mature AFP-8 isoform, isolated from the liver. uniprot.orgnih.gov

Evolutionary Trajectories and Comparative Biology of Winter Flounder Antifreeze Proteins

Phylogenetic Relationships of Winter Flounder AFPs to Other Fish AFPs

The evolutionary history of fish antifreeze proteins is a remarkable story of convergent evolution, where different species have independently developed solutions to the same environmental challenge. tandfonline.com Fish AFPs are classified into several types, including antifreeze glycoproteins (AFGPs) and AFP types I, II, and III, all of which serve the same function of preventing freezing but have distinct structures and evolutionary origins. oup.comnih.gov

Type I AFPs, which are alanine-rich, α-helical proteins, are found in phylogenetically distant northern marine fish, including flounders, sculpins, snailfish, and the cunner. oup.comthebrighterside.news These groups belong to different orders that diverged over 100 million years ago. thebrighterside.news Comprehensive genomic analyses have revealed that the near-identical Type I AFPs in these different fish lineages actually arose from distinct genetic precursors. oup.comresearchgate.net This demonstrates that the similarities in their protein structure are the result of convergent evolution at the protein sequence level, not just functional convergence. researchgate.net

For instance, the Type I AFP in righteye flounders, including the winter flounder, originated from a duplication of a locus coding for an antiviral protein called GIG2. cdnsciencepub.comresearchgate.net This is a separate evolutionary event from the origin of Type I AFPs in sculpins or cunners. researchgate.netresearchgate.net Similarly, Type II AFPs, which are cysteine-rich, globular proteins, are thought to have spread between herring and smelt via horizontal gene transfer. wikipedia.org Type III AFPs, found in eel pouts, evolved from a sialic acid synthase gene. nih.gov The AFGPs found in Antarctic notothenioids and northern cods also arose independently through convergent evolution, originating from different non-coding DNA sequences or gene segments. tandfonline.comthebrighterside.news

This polyphyletic origin underscores that the intense selective pressure of icy marine environments has driven the evolution of antifreeze function multiple times from various genomic sources. tandfonline.comnih.gov

Table 1: Major Types of Fish Antifreeze Proteins and Their Origins

AFP TypeRepresentative Fish SpeciesStructureEvolutionary Origin
Type I Winter Flounder, Sculpins, Snailfish, CunnerAlanine-rich α-helixConvergent evolution from different precursors (e.g., GIG2 gene in flounders). researchgate.netresearchgate.net
Type II Sea Raven, Smelt, HerringCysteine-rich, globular with disulfide bondsOriginated from a lectin-like protein; spread via horizontal gene transfer. nih.govwikipedia.org
Type III Ocean Pout, EelpoutsGlobular, but with a flat ice-binding surfaceDerived from the C-terminal domain of a sialic acid synthase gene. nih.govacademicjournals.org
AFGP Antarctic Notothenioids, Arctic CodGlycoprotein with (Ala-Ala-Thr)n repeatsConvergent evolution from non-coding DNA or unrelated gene segments (e.g., trypsinogen). tandfonline.comthebrighterside.news

Evolutionary Adaptations and Divergence of AFP Genes in Cold Environments

The evolution of AFP genes in the winter flounder is a clear example of adaptation driven by strong environmental pressure. The emergence of these genes coincides with the onset of ocean cooling during the Cenozoic ice ages. researchgate.netresearchgate.net The primary mechanism for developing sufficient antifreeze capacity has been the massive amplification of the AFP genes. cdnsciencepub.com The winter flounder genome contains a large, multigene family of AFPs, with many copies arranged in tandem repeats. tandfonline.comcdnsciencepub.com This gene dosage allows the fish to produce the high concentrations of AFP (10–35 mg/mL) in their blood needed to survive in icy seawater. tandfonline.com

The evolutionary pathway of the flounder's Type I AFP gene followed a model of "Innovation, Amplification, and Divergence" (IAD). researchgate.net The process began with an ancestral antiviral gene, GIG2. researchgate.net A duplication of this gene gave rise to a new gene that would become the first AFP. cdnsciencepub.comresearchgate.net This initial AFP was likely a skin-specific isoform, providing a primary defense against inoculative freezing from contact with external ice. tandfonline.comcdnsciencepub.com

Following this innovation, the gene underwent amplification, creating multiple copies. cdnsciencepub.com These copies then diverged, evolving new functions and expression patterns. Subsequent gene duplications and internal duplications of the core 11-amino-acid repeat led to the evolution of different AFP isoforms, including the circulating liver-expressed isoforms and a particularly potent "hyperactive" isoform. researchgate.net This process also involved acquiring a signal sequence for secretion into the bloodstream and control sequences for seasonal expression in the liver. tandfonline.com The result is a family of AFP genes with varied expression and activity levels, tailored to provide comprehensive protection from freezing. nih.govcdnsciencepub.com

Conservation of Antifreeze Protein Function Across Diverse Organisms

Despite vast differences in structure and evolutionary origin, the fundamental function of antifreeze proteins is highly conserved across all organisms that produce them. This function is to bind to the surface of ice crystals and inhibit their growth in a non-colligative manner, a process known as thermal hysteresis. researchgate.netbiologists.com This ability prevents the formation of large, damaging ice crystals within the organism's body fluids, which would otherwise be lethal. wikipedia.org

This critical life-saving function has evolved independently in a wide array of species facing freezing temperatures, a classic example of convergent evolution. core.ac.uk AFPs are found not only in polar and subpolar fish but also in insects, terrestrial arthropods, plants, bacteria, fungi, and algae. cdnsciencepub.comresearchgate.net In all these cases, the proteins recognize and adsorb to specific surfaces of the ice lattice, physically preventing water molecules from adding to it. researchgate.net

Comparative Analysis of Winter Flounder AFPs with Non-Vertebrate Antifreeze Systems

A comparative analysis of winter flounder AFPs and those from non-vertebrates, such as insects, reveals both functional similarities and significant differences rooted in their independent evolutionary paths.

The primary shared trait is the ice-binding function. core.ac.uk Both winter flounder and insect AFPs prevent freezing by adsorbing to ice crystals. biologists.com However, the potency of this effect often differs. Many insect AFPs are classified as "hyperactive," meaning they can create a much larger thermal hysteresis gap (the difference between the melting point and the non-colligative freezing point) than the "moderately active" AFPs typical of winter flounder. tandfonline.comcore.ac.uk

Structurally, they are profoundly different. Winter flounder Type I AFP is a small, α-helical protein. academicjournals.org In contrast, insect AFPs exhibit a wide range of structures, with one of the most potent being the cysteine-rich AFP from the mealworm beetle, Tenebrio molitor, which features a series of internal disulfide bonds to create a highly regular, flat ice-binding surface. nih.gov These distinct structures reflect their separate origins; they are not homologous and have evolved from completely different ancestral genes. tandfonline.com

These differences in activity and structure likely reflect the different physiological challenges faced by these organisms. Marine teleosts like the winter flounder need to prevent their blood from freezing in seawater that is about -1.9°C. In contrast, many terrestrial insects must survive much lower temperatures on land and may need the enhanced protection afforded by hyperactive AFPs. tandfonline.com

Table 2: Comparison of Winter Flounder and Insect Antifreeze Proteins

FeatureWinter Flounder AFP (Type I)Insect AFPs (e.g., Tenebrio molitor)
Activity Level Moderately active. tandfonline.comOften hyperactive. tandfonline.comcore.ac.uk
Primary Structure Alanine-rich, 11-amino acid repeats. academicjournals.orgVaries; often cysteine-rich with disulfide bonds. nih.gov
Tertiary Structure Single α-helix. academicjournals.orgnih.govVaries; e.g., β-solenoid with a flat ice-binding face. nih.gov
Evolutionary Origin Evolved from a GIG2 (antiviral) protein. researchgate.netIndependent, convergent evolution from different ancestral proteins. tandfonline.com
Physiological Role Prevents freezing of blood/body fluids in icy seawater (~ -1.9°C). tandfonline.comPrevents freezing at much lower terrestrial temperatures; inhibits recrystallization. biologists.com

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